Cas no 869211-54-1 (Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-)
869211-54-1 structure
Product Name:Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
Numéro CAS:869211-54-1
Le MF:C42H43NO2
Mégawatts:593.796331644058
CID:1863942
Update Time:2025-01-10
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Propriétés chimiques et physiques
Nom et identifiant
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- Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
- Benzenamine, 4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
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- Piscine à noyau: 1S/C42H43NO2/c1-3-5-32-44-41-28-20-36(21-29-41)14-12-34-16-24-39(25-17-34)43(38-10-8-7-9-11-38)40-26-18-35(19-27-40)13-15-37-22-30-42(31-23-37)45-33-6-4-2/h7-31H,3-6,32-33H2,1-2H3
- La clé Inchi: HHNWDDKDOGMGFT-UHFFFAOYSA-N
- Sourire: C1(N(C2=CC=C(C=CC3=CC=C(OCCCC)C=C3)C=C2)C2=CC=CC=C2)=CC=C(C=CC2=CC=C(OCCCC)C=C2)C=C1
Propriétés expérimentales
- Dense: 1.111±0.06 g/cm3(Predicted)
- Point de fusion: 148-152 °C
- Point d'ébullition: 746.9±49.0 °C(Predicted)
- Le PKA: -2.75±0.60(Predicted)
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Littérature connexe
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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